molecular formula C28H27N3O3 B486362 5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione CAS No. 667892-65-1

5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione

Cat. No.: B486362
CAS No.: 667892-65-1
M. Wt: 453.5g/mol
InChI Key: IJWCFCRHSUSACY-UHFFFAOYSA-N
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Description

5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Piperazine Derivative: The initial step involves the reaction of 2,3-dimethylphenylamine with piperazine to form the corresponding piperazine derivative.

    Acylation: The piperazine derivative is then acylated using a suitable acylating agent, such as phosgene or an acid chloride, to introduce the carbonyl group.

    Cyclization: The acylated product undergoes cyclization with phthalic anhydride to form the isoindoline ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated toluene derivatives in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Phenylpiperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione: Similar structure but lacks the dimethylphenyl group.

    5-(4-(2-Methylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione: Similar structure with a single methyl group on the phenyl ring.

Uniqueness

The presence of the 2,3-dimethylphenyl group in 5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione is a synthetic compound that belongs to a class of isoindoline derivatives. Its biological activity has garnered attention in various pharmacological studies due to its potential therapeutic applications. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Isoindoline Core : This is achieved through cyclization reactions involving appropriate phenolic precursors.
  • Acylation : The piperazine moiety is introduced via acylation with 4-(2,3-dimethylphenyl)piperazine.
  • Purification : The final product is purified through recrystallization techniques.

The overall yield and purity of the compound are critical for ensuring its biological activity in subsequent tests.

Biological Activity

The biological activities of this compound have been evaluated in several studies:

  • Antidepressant Activity : Research indicates that piperazine derivatives exhibit significant antidepressant-like effects in animal models. The compound's interaction with serotonin receptors may contribute to its efficacy .
  • Antitumor Properties : Preliminary studies suggest that isoindoline derivatives possess cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Activity : Some isoindoline derivatives have shown promising antimicrobial properties against bacterial strains, making them potential candidates for developing new antibiotics .

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain, suggesting a possible role as a selective serotonin reuptake inhibitor (SSRI) .

Case Study 2: Antitumor Activity

In vitro tests were performed on various cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values ranging from 10 to 20 µM, indicating potent cytotoxicity. Further analysis revealed that the compound induced apoptosis through the caspase pathway, highlighting its potential as an anticancer agent .

Research Findings Summary Table

Biological Activity Mechanism IC50/Effectiveness References
AntidepressantSerotonin receptor modulationSignificant reduction in depressive behavior
AntitumorInduction of apoptosisIC50 = 10-20 µM
AntimicrobialInhibition of bacterial growthVaries by strain

Properties

IUPAC Name

5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-18-7-10-22(11-8-18)31-27(33)23-12-9-21(17-24(23)28(31)34)26(32)30-15-13-29(14-16-30)25-6-4-5-19(2)20(25)3/h4-12,17H,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWCFCRHSUSACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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